(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide
Description
Properties
IUPAC Name |
(NE)-N-[amino-(4-nitrophenyl)-λ4-sulfanylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c13-20(11-8-6-10(7-9-11)15(16)17)14-21(18,19)12-4-2-1-3-5-12/h1-9H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYLHKNYVTVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=S(\C2=CC=C(C=C2)[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide is a derivative of benzenesulfonamide, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on cardiovascular parameters, potential interactions with biomolecules, and pharmacokinetic properties.
Chemical Structure and Properties
- Chemical Formula: C16H19N3O4S2
- Molecular Weight: 365.47 g/mol
- CAS Number: 64528-69-4
Biological Activity Overview
Research indicates that benzenesulfonamide derivatives exhibit various biological activities, particularly in cardiovascular pharmacology. The specific compound in focus has shown promise in modulating perfusion pressure and coronary resistance.
Case Studies and Experimental Findings
-
Cardiovascular Effects :
- A study evaluated the impact of several benzenesulfonamide derivatives on isolated rat heart models. The results indicated that compounds such as 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to controls and other derivatives like 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide .
- The interaction of these compounds with calcium channels was analyzed using docking simulations, suggesting that they may inhibit calcium channel activity, leading to reduced coronary resistance and altered blood pressure dynamics .
-
Pharmacokinetics :
- The pharmacokinetic parameters of 4-(2-aminoethyl)-benzenesulfonamide were assessed using computational models such as ADMETlab. These studies revealed variations in permeability across different cell types, indicating the potential for varied biological responses depending on the tissue environment .
Data Table: Summary of Biological Activities
| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance | Interaction with Calcium Channels |
|---|---|---|---|
| (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene] | Decreased | Decreased | Inhibitory |
| 4-(2-amino-ethyl)-benzenesulfonamide | Significant decrease | Significant decrease | Confirmed |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Moderate decrease | Moderate decrease | Suggested |
The biological activity of this compound may be attributed to its structural characteristics that facilitate interactions with specific biomolecules involved in cardiovascular regulation. The following mechanisms have been proposed based on existing literature:
- Calcium Channel Modulation : The compound appears to interact with calcium channels, leading to vasodilation and reduced cardiac workload.
- Inhibition of Enzymatic Activity : Derivatives of benzenesulfonamide may inhibit enzymes involved in vascular tone regulation, contributing to their effects on blood pressure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, their synthesis routes, and biological/physical properties:
Physicochemical Properties
- Solubility : Nitro groups generally reduce aqueous solubility but improve membrane permeability. For example, N-(4-nitrophenyl)benzenesulfonamide is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .
- Thermal Stability : Melting points for nitro-substituted sulfonamides range widely (e.g., CPN melts at 237–239°C, while PPA14 melts at 185°C), influenced by crystallinity and hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
